molecular formula C7H11ClN2O2S B2486526 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride CAS No. 2193068-04-9

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B2486526
CAS No.: 2193068-04-9
M. Wt: 222.69
InChI Key: LPTOAFVJTOONEQ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position and a sulfonyl chloride group at the 4-position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidants: tert-butylhydroperoxide (TBHP)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Derivatives: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Biaryl Compounds: Formed through coupling reactions with boronic acids or esters

Scientific Research Applications

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group, which confer specific reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)5-6(10-4-9-5)13(8,11)12/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOAFVJTOONEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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